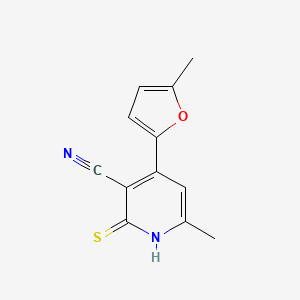![molecular formula C19H30N4O4 B5649356 3-{2-[8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undec-2-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B5649356.png)
3-{2-[8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undec-2-yl]-2-oxoethyl}imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of chemicals known as imidazolidine-2,4-diones, which are known for their diverse chemical and physical properties.
Synthesis Analysis
Synthesis of similar compounds involves regioselective ring opening of 1H-thieno[2,3-d][1,3]oxazine-2,4-dione using α-amino acids under aqueous conditions, resulting in high yields of imidazolidine-2,4-dione analogues (Brouillette, Martínez, Lisowski, & Sujol, 2009). Another approach is a three-step synthesis involving reactions that proceed readily with high yields and no further purification (Pardali, Katsamakas, Giannakopoulou, & Zoidis, 2021).
Molecular Structure Analysis
The molecular structure of similar compounds shows that the polar hydantoin groups cause molecules to aggregate via N-H...O and N-H...N interactions (Todorov, Petrova, Naydenova, & Shivachev, 2009). The structure is often confirmed by various spectroscopic techniques, including 1H and 13C NMR spectroscopy (Iqbal, Akhtar, Hendsbee, Masuda, & Hameed, 2012).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, forming novel compounds with distinct structural features. For example, they can react with isothiocyanates to form novel 9b-hydroxy-3a-phenyl-1,2,3,3a-tetrahydro-2-thioxo-5H-imidazo[4,5-c]quinolin-4(9bH)-ones (Klásek, Lyčka, Mikšík, & Růžička, 2010).
Physical Properties Analysis
The physical properties, such as crystal structure and conformation, can be explored through X-ray diffraction studies. In these compounds, the hydantoin ring often adopts a planar conformation affected by π conjugation (Manjunath et al., 2011).
Chemical Properties Analysis
The chemical properties are characterized by the presence of functional groups and their reactivity. For instance, the Bucherer–Bergs reaction is used for the preparation of spiroimidazolidine-2,4-diones from methylcyclohexanones (Iqbal et al., 2012). These properties are essential for understanding the compound's behavior in various chemical environments.
properties
IUPAC Name |
3-[2-[2-(3-methylbutyl)-3-oxo-2,8-diazaspiro[5.5]undecan-8-yl]-2-oxoethyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O4/c1-14(2)5-9-22-13-19(7-4-15(22)24)6-3-8-21(12-19)17(26)11-23-16(25)10-20-18(23)27/h14H,3-13H2,1-2H3,(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFAOHFMPJZAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC2(CCCN(C2)C(=O)CN3C(=O)CNC3=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[8-(3-Methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undec-2-yl]-2-oxoethyl}imidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3S*,4R*)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5649275.png)

![N-[2-(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-1-methyl-2-oxoethyl]methanesulfonamide](/img/structure/B5649284.png)
![2-{4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}-1,3-benzoxazole](/img/structure/B5649287.png)
![(3S*,4R*)-1-[2-(2-ethylphenoxy)ethyl]-4-methylpiperidine-3,4-diol](/img/structure/B5649299.png)

![N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenyl]propanamide](/img/structure/B5649314.png)
![3-{1-[(3-fluoro-4-hydroxyphenyl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5649320.png)
![5-{[1-(4-methoxybenzoyl)piperidin-4-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5649327.png)

![7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5649349.png)

![4-[5-(4-nitrophenyl)-2-pyrimidinyl]morpholine](/img/structure/B5649367.png)
![4-(hydroxymethyl)-3-[2-(phenylsulfonyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B5649372.png)